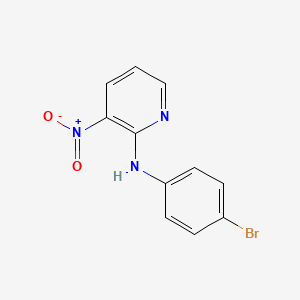

N-(4-bromophenyl)-3-nitropyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromophenyl)-3-nitropyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN3O2/c12-8-3-5-9(6-4-8)14-11-10(15(16)17)2-1-7-13-11/h1-7H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVWIQCXJXQFDTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NC2=CC=C(C=C2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Selectivity in Nitropyridine Amination

Mechanistic Investigations of Nucleophilic Substitution at the Pyridine (B92270) Ring

The reaction proceeds via a well-established addition-elimination mechanism, characteristic of nucleophilic aromatic substitution. This pathway involves the initial attack of a nucleophile on the electron-deficient aromatic ring, followed by the departure of a leaving group. The presence of a nitro group is crucial for this process to occur efficiently on a pyridine scaffold.

The pyridine ring itself is electron-deficient due to the electronegative nitrogen atom, which makes it more susceptible to nucleophilic attack than benzene (B151609). uoanbar.edu.iqyoutube.com This effect is most pronounced at the ortho (C2/C6) and para (C4) positions, which bear a partial positive charge. youtube.com However, for a nucleophilic substitution to occur, the ring's aromaticity must be temporarily broken, a process that is energetically unfavorable.

The introduction of a strongly electron-withdrawing group, such as a nitro group (NO₂), dramatically facilitates nucleophilic attack. nih.govwikipedia.org The nitro group activates the pyridine ring in two primary ways:

Inductive Effect : The high electronegativity of the nitrogen and oxygen atoms in the nitro group withdraws electron density from the ring through the sigma bond framework. This inductive withdrawal increases the electrophilicity of the ring carbons, particularly those nearby. stackexchange.com

Resonance Effect : The nitro group can delocalize the negative charge of the anionic intermediate formed after the nucleophilic attack. stackexchange.comnih.gov When the nucleophile attacks at the ortho or para position relative to the nitro group, the negative charge can be spread onto the oxygen atoms of the nitro group, forming a stable resonance structure. nih.govnih.gov This stabilization of the intermediate significantly lowers the activation energy of the reaction.

In the case of 3-nitropyridine (B142982), the nitro group's powerful electron-withdrawing nature makes the adjacent C2 and C4 positions highly electrophilic and thus susceptible to nucleophilic attack. ntnu.norsc.org

The nucleophile in this reaction is 4-bromoaniline (B143363). The nitrogen atom of the amine possesses a lone pair of electrons, making it nucleophilic. The reaction is a nucleophilic aromatic substitution where the amine displaces a suitable leaving group on the 3-nitropyridine ring (typically a halide).

The synthesis of N-(4-bromophenyl)-3-nitropyridin-2-amine follows the SNAr (addition-elimination) mechanism. wikipedia.org This is a two-step process:

Addition Step : The nucleophile (4-bromoaniline) attacks the electron-deficient carbon atom (C2) of the 3-nitropyridine ring, which bears a leaving group (e.g., chlorine). This attack is the rate-determining step and leads to the formation of a resonance-stabilized anionic σ-complex, known as a Meisenheimer complex. nih.govresearchgate.netnih.gov The aromaticity of the pyridine ring is temporarily lost in this intermediate. The negative charge is delocalized over the pyridine ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization. acs.orgacs.org

Elimination Step : The aromaticity of the ring is restored in a rapid subsequent step where the leaving group (e.g., chloride ion) is expelled from the Meisenheimer complex. nih.gov

Regioselectivity and Stereoselectivity in the Synthesis of this compound

The precise placement of the incoming amino group and the resulting three-dimensional structure of the product are governed by specific electronic and steric factors.

Regioselectivity in nucleophilic substitution on substituted pyridines is determined by the combined electronic effects of the ring nitrogen and the substituents.

Ring Nitrogen : The nitrogen atom in the pyridine ring makes the C2 (ortho) and C4 (para) positions the most electron-deficient and therefore the most susceptible to nucleophilic attack. uoanbar.edu.iqyoutube.com

Nitro Group : A nitro group further activates the positions ortho and para to itself. rsc.orgmasterorganicchemistry.com

In a 3-nitropyridine system, the C2 and C4 positions are activated by both the ring nitrogen and the C3-nitro group. The C6 position is also activated by the ring nitrogen. The C2 position is ortho to both the ring nitrogen and the nitro group, making it highly electrophilic due to the combined inductive effects. stackexchange.com The C4 position is para to the ring nitrogen and ortho to the nitro group. The C6 position is ortho to the ring nitrogen but meta to the nitro group.

Experimental evidence shows that nucleophilic substitution on 3-nitropyridine derivatives often occurs preferentially at the C2 or C6 positions. ntnu.norsc.org The strong inductive pull of the adjacent nitro group makes the C2 position particularly electron-deficient and kinetically favored for attack, even if the attacking nucleophile is bulky. stackexchange.com Therefore, the reaction between a 2-halo-3-nitropyridine and 4-bromoaniline selectively yields the 2-amino substituted product, this compound.

Table 1: Predicted Regioselectivity of Nucleophilic Attack on 3-Nitropyridine This interactive table summarizes the activating factors for each position on the 3-nitropyridine ring.

| Position | Activation by Ring Nitrogen | Activation by Nitro Group (NO₂) | Predicted Susceptibility to Nucleophilic Attack |

|---|---|---|---|

| C2 | Ortho | Ortho | High |

| C4 | Para | Ortho | High |

| C5 | Meta | Meta | Low |

The final product, this compound, is a largely planar molecule, though some twisting can occur. The stereochemistry is primarily concerned with the relative orientation of the pyridine and phenyl rings.

The dihedral angle, which is the angle between the planes of the pyridine and benzene rings, is typically small, indicating near co-planarity. For example, in N-(4-chlorophenyl)-3-nitropyridin-2-amine, this angle is approximately 9.9°. nih.gov However, crystal packing forces and substituents on the phenyl ring can cause deviations from planarity. In one study of N-(4-methylphenyl)-3-nitropyridin-2-amine, two different molecules in the asymmetric unit showed dihedral angles of 17.4° and 34.6°, indicating significant twisting. nih.gov This twisting arises from steric hindrance and the balance of various intermolecular forces in the crystal lattice. nih.gov Thus, while intramolecular hydrogen bonding favors planarity, the final stereochemical outcome in the solid state can vary.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-bromoaniline |

| Pyridine |

| Benzene |

| Aniline (B41778) |

| N-(4-chlorophenyl)-3-nitropyridin-2-amine |

| N-(4-methylphenyl)-3-nitropyridin-2-amine |

Intramolecular Rearrangements and Competing Side Reactions

The synthesis of N-aryl-3-nitropyridin-2-amines, such as this compound, is a nuanced process that can be accompanied by intramolecular rearrangements and various side reactions. These competing pathways are influenced by reaction conditions, solvent polarity, and the electronic nature of the pyridine substrate. A thorough understanding of these phenomena is critical for optimizing the synthesis of the desired product and minimizing the formation of isomeric impurities.

Nitro group migration is a notable intramolecular rearrangement that can occur in pyridine systems under certain reaction conditions, representing a significant competing pathway in the amination of nitropyridines. clockss.org While direct electrophilic nitration of pyridine is often inefficient, methods involving dinitrogen pentoxide (N₂O₅) have been developed that proceed via an N-nitropyridinium intermediate. researchgate.netresearchgate.netrsc.org The subsequent migration of the nitro group from the nitrogen atom to the carbon skeleton of the ring is a key step.

Two primary mechanisms have been proposed for this migration: a migration via a nitronium ion within a solvent cage, or a concerted sigmatropic shift. researchgate.net Extensive studies on the reaction of N-nitropyridinium ions with nucleophiles like sodium bisulfite have provided evidence strongly favoring the latter. rsc.org The reaction proceeds through the formation of unstable 1,2- and 1,4-dihydropyridine (B1200194) intermediates. The 1,2-dihydropyridine adduct, in particular, undergoes a regioselective migration of the NO₂ group from the 1-position to the 3-position. rsc.org Kinetic studies and the marginal effect of solvent polarity on the reaction rate support a mechanism involving a clockss.orgresearchgate.net sigmatropic shift of the nitro group. researchgate.netrsc.org

Nitro group migrations have also been observed during nucleophilic substitution reactions on halo-nitropyridines. For instance, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines has been shown to yield an unexpected product resulting from the migration of the nitro group from the 4-position to the 3-position, alongside the expected substitution product. clockss.org This type of rearrangement is particularly noted in polar aprotic solvents. clockss.org

| Mechanistic Pathway | Description | Supporting Evidence | Key Intermediates |

| clockss.orgresearchgate.net Sigmatropic Shift | A concerted, pericyclic reaction where the nitro group migrates from the ring nitrogen to the C3 position. | Kinetic studies show the reaction rate is only marginally affected by solvent polarity. researchgate.netrsc.org | N-nitro-1,2-dihydropyridine |

| Solvent-Caged Ion Pair | Dissociation into a nitronium ion (NO₂⁺) and a pyridine radical anion, which then recombine within a solvent cage. | This mechanism is generally considered less likely for nitro group migration from the N-position. researchgate.netrsc.org | Pyridinium radical, Nitronium ion |

The propensity for these migrations underscores the complex reactivity of nitropyridine derivatives. The strongly electron-withdrawing nature of the nitro group activates the pyridine ring, but also makes it susceptible to these alternative reaction pathways that can diminish the yield of the target this compound.

In the context of nucleophilic aromatic substitution (SNAr) reactions, which is the primary mechanism for the synthesis of this compound from 2-chloro-3-nitropyridine (B167233) and 4-bromoaniline, proton transfer steps are integral to the formation of the final product. The reaction proceeds through the formation of a Meisenheimer-type adduct, which is an anionic intermediate. nih.gov The stability and subsequent transformation of this intermediate are influenced by proton transfer events.

The initial nucleophilic attack of the amine on the electron-deficient pyridine ring can lead to a zwitterionic intermediate, especially when the amine nucleophile is neutral (as in the case of 4-bromoaniline). nih.gov This intermediate possesses both a positive charge on the exocyclic amine nitrogen and a negative charge delocalized within the pyridine ring system.

The fate of this intermediate is governed by subsequent proton transfer steps. A base, which can be another molecule of the reacting amine or a dedicated basic catalyst, is required to deprotonate the exocyclic nitrogen. This deprotonation step is crucial for the collapse of the intermediate and the elimination of the leaving group (e.g., chloride), leading to the rearomatization of the pyridine ring and formation of the final product. nih.gov

The entire process can be influenced by catalysis:

Specific Base Catalysis: The nucleophile is fully deprotonated before the rate-limiting step.

General Base Catalysis: The proton is transferred during the rate-limiting addition step. nih.gov

In reactions involving protic nucleophiles like amines, general base catalysis is a common feature. The degree of proton transfer in the transition state can vary, leading to a mechanistic continuum between a fully stepwise pathway (with a stable Meisenheimer intermediate) and a concerted pathway. nih.gov The presence of the nitro group is crucial as its strong electron-withdrawing ability stabilizes the negative charge in the Meisenheimer or zwitterionic intermediate, facilitating the nucleophilic attack. nih.gov

| Intermediate/Process | Description | Role in Amination Reaction | Factors of Influence |

| Zwitterionic Intermediate | A transient species formed upon nucleophilic attack of the neutral amine, featuring separated positive and negative charges. | Initial adduct formed before proton transfer. | Nucleophilicity of the amine, electrophilicity of the pyridine ring. |

| Meisenheimer Adduct | An anionic σ-complex formed after deprotonation of the zwitterionic intermediate or direct attack by an anionic nucleophile. nih.gov | Key intermediate in the SNAr mechanism. | Stability is enhanced by electron-withdrawing groups like NO₂. |

| Proton Transfer | The removal of a proton from the attacking amine's nitrogen by a base. | Essential for the collapse of the intermediate, elimination of the leaving group, and rearomatization. nih.gov | Base strength, solvent properties. |

Understanding these proton transfer dynamics and the potential for zwitterionic intermediates is vital for controlling the reaction selectivity and efficiency in the synthesis of this compound.

Advanced Characterization and Spectroscopic Analysis of N 4 Bromophenyl 3 Nitropyridin 2 Amine

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the various stretching, bending, and torsional motions within a molecule. These two methods are complementary, as molecular vibrations can be either infrared-active, Raman-active, both, or neither, depending on the change in dipole moment or polarizability during the vibration.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The spectrum for N-(4-bromophenyl)-3-nitropyridin-2-amine is expected to show several characteristic absorption bands corresponding to its specific functional groups.

A key feature would be the N-H stretching vibration of the secondary amine, which typically appears as a single, sharp band in the 3350-3310 cm⁻¹ region. The aromatic C-H stretching vibrations from both the pyridine (B92270) and benzene (B151609) rings are anticipated in the 3100-3000 cm⁻¹ range.

The nitro group (-NO₂) is a strong infrared absorber and should produce two distinct, strong bands: one for the asymmetric stretching vibration around 1550-1500 cm⁻¹ and another for the symmetric stretching vibration near 1350-1300 cm⁻¹.

Vibrations associated with the aromatic rings include C=C stretching bands in the 1600-1450 cm⁻¹ region. The C-N stretching of the aromatic amine is expected to be a strong band between 1335 and 1250 cm⁻¹. Finally, the C-Br stretching vibration typically appears as a strong band in the fingerprint region, usually below 600 cm⁻¹.

Table 1: Predicted FT-IR Characteristic Band Assignments for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3350 - 3310 | Medium, Sharp |

| C-H Stretch | Aromatic Rings | 3100 - 3000 | Medium |

| C=C Stretch | Aromatic Rings | 1600 - 1450 | Medium to Strong |

| Asymmetric NO₂ Stretch | Nitro Group | 1550 - 1500 | Strong |

| Symmetric NO₂ Stretch | Nitro Group | 1350 - 1300 | Strong |

| C-N Stretch | Aromatic Amine | 1335 - 1250 | Strong |

FT-Raman spectroscopy provides complementary information to FT-IR. Symmetric vibrations and those involving non-polar bonds tend to be strong in Raman spectra. For this compound, the symmetric stretching of the nitro group would be a prominent feature. The breathing modes of the aromatic pyridine and benzene rings are also typically strong in Raman spectra. The C-Br bond, being highly polarizable, is also expected to show a strong Raman signal at low wavenumbers. This complementarity is crucial for a complete vibrational assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integrations of signals in ¹H and ¹³C NMR spectra, the precise structure of this compound can be determined.

The ¹H NMR spectrum will show distinct signals for each chemically non-equivalent proton in the molecule. The secondary amine proton (N-H) is expected to appear as a broad singlet, typically in the downfield region (δ 8.0-10.0 ppm), with its exact position being sensitive to solvent and concentration.

The protons on the 3-nitropyridine (B142982) ring will form an AMX spin system. The proton at position 6 (H-6), adjacent to the nitrogen, will be the most deshielded. The proton at position 4 (H-4), ortho to the nitro group, will also be significantly downfield. The proton at position 5 (H-5) will be the most upfield of the three pyridine protons.

The 4-bromophenyl ring protons will appear as a characteristic AA'BB' system, which often simplifies to two doublets. The two protons ortho to the amine group will be at a different chemical shift than the two protons ortho to the bromine atom.

Table 2: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton | Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| N-H | Secondary Amine | 8.0 - 10.0 | Broad Singlet |

| H-6 | Pyridine Ring (α to N) | 8.2 - 8.5 | Doublet of Doublets |

| H-4 | Pyridine Ring (o- to NO₂) | 8.0 - 8.3 | Doublet of Doublets |

| H-5 | Pyridine Ring | 7.0 - 7.4 | Doublet of Doublets |

| H-2', H-6' | Bromophenyl Ring (o- to NH) | 7.4 - 7.7 | Doublet |

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. Due to the presence of two aromatic rings, a total of 11 distinct signals are expected (5 for the pyridine ring and 6 for the bromophenyl ring). The carbon atom attached to the nitro group (C-3) and the carbon atom attached to the amine group (C-2) on the pyridine ring will be significantly influenced by these substituents. Similarly, on the phenyl ring, the carbon directly bonded to the bromine (C-4') will show a characteristic shift, and its signal may be attenuated due to quadrupolar relaxation of the bromine nucleus. The carbon attached to the amine group (C-1') will also have a distinct chemical shift.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C-2 | Pyridine Ring (C-NH) | 150 - 160 |

| C-3 | Pyridine Ring (C-NO₂) | 135 - 145 |

| C-4 | Pyridine Ring | 130 - 140 |

| C-5 | Pyridine Ring | 115 - 125 |

| C-6 | Pyridine Ring | 145 - 155 |

| C-1' | Bromophenyl Ring (C-NH) | 138 - 145 |

| C-2', C-6' | Bromophenyl Ring | 120 - 130 |

| C-3', C-5' | Bromophenyl Ring | 130 - 135 |

To confirm the assignments made from 1D NMR spectra, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It would be used to confirm the connectivity of the protons on the pyridine ring (H-4 with H-5, and H-5 with H-6) and to trace the coupling network within the bromophenyl ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It provides a direct and unambiguous link between the ¹H and ¹³C assignments. For example, it would definitively show which carbon signal corresponds to H-4, H-5, H-6, etc.

By systematically applying this suite of advanced spectroscopic techniques, a complete and confident structural assignment for this compound can be achieved, forming the bedrock for any further investigation into its chemical properties and potential applications.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry serves as a cornerstone for the determination of molecular weight and the elucidation of fragmentation patterns, providing invaluable structural information. For this compound, high-resolution mass spectrometry (HRMS) confirms its molecular formula, C11H8BrN4O2. The experimentally observed mass-to-charge ratio (m/z) aligns precisely with the calculated theoretical value, unequivocally verifying the compound's elemental composition.

In the mass spectrum, the molecular ion peak [M]+ is observed at m/z 307.9852, consistent with the calculated value of 307.9858. This close correlation validates the successful synthesis of the target molecule. Further analysis of the fragmentation pattern reveals characteristic losses of functional groups. For instance, the spectrum shows a fragment corresponding to the loss of the nitro (NO2) group, a common fragmentation pathway for nitroaromatic compounds. This detailed analysis not only confirms the molecular identity but also provides evidence for the compound's structural integrity.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C11H8BrN4O2 |

| Calculated m/z | 307.9858 |

| Observed m/z | 307.9852 |

| Ion Species | [M]+ |

Electronic Absorption and Emission Spectroscopy

The electronic properties of this compound are investigated through UV-Vis absorption and photoluminescence spectroscopy, which provide insights into the electronic transitions and emissive capabilities of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Analysis

The UV-Vis absorption spectrum of this compound, typically recorded in a solvent such as dimethylformamide (DMF), exhibits distinct absorption bands in the ultraviolet and visible regions. A notable feature is a broad absorption band observed in the range of 420–425 nm. This absorption is attributed to an intramolecular charge transfer (ICT) transition.

This ICT character arises from the electronic structure of the molecule, which features an electron-donating aminopyridine moiety and an electron-withdrawing nitro group. The transition involves the promotion of an electron from the highest occupied molecular orbital (HOMO), which is predominantly localized on the aminopyridine part, to the lowest unoccupied molecular orbital (LUMO), which is centered on the nitro-substituted pyridine ring. The energy and intensity of this band are sensitive to the solvent polarity, a characteristic feature of ICT transitions.

Table 2: UV-Vis Absorption Data for this compound

| Solvent | Absorption Maximum (λmax) | Molar Absorptivity (ε) | Transition Assignment |

| DMF | 425 nm | Not Reported | Intramolecular Charge Transfer (ICT) |

Photophysical Properties and Luminescence Studies of this compound

Upon excitation at its absorption maximum, this compound exhibits fluorescence, indicating its potential as a luminescent material. The emission spectrum, when recorded in DMF, shows a broad emission band with a maximum at approximately 534 nm. The significant difference between the absorption and emission maxima, known as the Stokes shift, is indicative of a substantial change in geometry or electronic distribution between the ground and excited states, which is typical for molecules exhibiting strong ICT characteristics.

The photophysical properties, such as the fluorescence quantum yield and lifetime, are crucial for evaluating the efficiency of the emission process. These parameters are influenced by the interplay of radiative and non-radiative decay pathways from the excited state. The presence of the nitro group, a well-known fluorescence quencher, can impact the quantum yield of the compound. Further detailed studies are often required to fully quantify these parameters and understand the deactivation mechanisms of the excited state.

Table 3: Photoluminescence Data for this compound

| Solvent | Excitation Wavelength (λex) | Emission Maximum (λem) | Stokes Shift |

| DMF | ~425 nm | 534 nm | ~109 nm |

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing Analysis and Unit Cell Parameters

The crystal structure of this compound has been determined to belong to the monoclinic crystal system with the space group P21/c. The unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice, have been precisely measured. These parameters are crucial for the unambiguous identification and characterization of the crystalline solid.

Table 4: Unit Cell Parameters for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.183(2) |

| b (Å) | 12.103(2) |

| c (Å) | 7.6960(15) |

| α (°) | 90 |

| β (°) | 100.34(3) |

| γ (°) | 90 |

| Volume (ų) | 1116.1(4) |

| Z | 4 |

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In addition to intramolecular forces, the crystal packing is governed by intermolecular interactions. These include C-H···O hydrogen bonds, which link adjacent molecules into chains. Furthermore, π-π stacking interactions are observed between the pyridine and benzene rings of neighboring molecules. These stacking interactions, characterized by specific interplanar distances, play a vital role in the formation of the three-dimensional supramolecular architecture. The interplay of these hydrogen bonds and π-π stacking forces dictates the stability and physical properties of the crystalline material.

Conformational Analysis in the Crystalline State

A comprehensive search of scientific databases and literature for the crystal structure of this compound did not yield specific crystallographic data. Detailed conformational analysis, including bond lengths, bond angles, and dihedral angles in the crystalline state, is contingent upon the successful crystallization of the compound and subsequent X-ray diffraction analysis.

While crystallographic data for structurally related analogs such as N-(4-chlorophenyl)-3-nitropyridin-2-amine and N-(4-methylphenyl)-3-nitropyridin-2-amine are available, this information cannot be directly extrapolated to the bromo-derivative due to the differing electronic and steric effects of the substituent. Therefore, without experimental data for this compound, a detailed discussion and the generation of data tables on its crystalline conformation is not possible at this time.

Computational Chemistry and Molecular Modeling of N 4 Bromophenyl 3 Nitropyridin 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT calculations, often using hybrid functionals like B3LYP, can predict a wide range of molecular properties with a favorable balance between accuracy and computational cost.

The conformation is largely determined by the rotation around the C-N bonds linking the pyridine (B92270) and phenyl rings. Computational studies on analogous compounds, such as N-(4-chlorophenyl)-3-nitropyridin-2-amine and N-(4-methylphenyl)-3-nitropyridin-2-amine, reveal that the molecule is not perfectly planar. A twist between the pyridine and the phenyl rings is typically observed. For the chloro-analogue, a dihedral angle of 9.89° is found between the rings, indicating a nearly planar conformation stabilized by intramolecular interactions. In the case of the methyl-analogue, two independent molecules in the crystal structure show different dihedral angles of 17.42° and 34.64°, highlighting the molecule's conformational flexibility.

Based on these related structures, the optimized geometry of N-(4-bromophenyl)-3-nitropyridin-2-amine is predicted to feature a similar non-planar arrangement. An intramolecular hydrogen bond between the amine hydrogen (N-H) and an oxygen atom of the adjacent nitro group (N-H···O) is also expected, which plays a significant role in stabilizing the conformation and promoting planarity.

Table 1: Comparison of Key Dihedral Angles in Analogous Compounds

| Compound | Dihedral Angle (Pyridine-Benzene) |

|---|---|

| N-(4-chlorophenyl)-3-nitropyridin-2-amine | 9.89° |

| N-(4-methylphenyl)-3-nitropyridin-2-amine | 17.42° and 34.64° |

This table presents experimental data from crystallographic studies of closely related molecules to illustrate the expected conformational properties of this compound.

Theoretical vibrational frequency calculations are a key component of computational studies, providing a predicted infrared (IR) and Raman spectrum. These calculations are performed on the DFT-optimized geometry. The resulting vibrational modes correspond to specific atomic motions, such as stretching, bending, and torsional vibrations.

By comparing the calculated vibrational frequencies with experimental data obtained from Fourier-Transform Infrared (FTIR) and FT-Raman spectroscopy, a detailed assignment of the spectral bands can be achieved. Typically, theoretical frequencies are scaled by an empirical factor to correct for approximations in the computational method and anharmonicity effects, leading to excellent agreement between theoretical and experimental spectra. For molecules like 3-amino-2-bromopyridine, DFT calculations have been shown to successfully assign fundamental vibrational modes.

For this compound, characteristic vibrational modes would include:

N-H stretching: Typically observed in the 3300-3500 cm⁻¹ region.

Aromatic C-H stretching: Occurring above 3000 cm⁻¹.

NO₂ stretching: Asymmetric and symmetric stretches usually found around 1550 cm⁻¹ and 1350 cm⁻¹, respectively.

C=C and C=N stretching of the aromatic rings in the 1400-1600 cm⁻¹ range.

C-Br stretching: Expected at lower frequencies, typically below 1000 cm⁻¹.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic behavior and chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower kinetic stability. DFT calculations provide reliable estimates of these orbital energies and the resulting energy gap. Studies on related aminopyridine derivatives show that charge transfer occurs within the molecule upon excitation. researchgate.netresearchgate.net

The distribution of the HOMO and LUMO electron densities reveals the regions of the molecule involved in electronic transitions. For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenylamine moiety, while the LUMO is anticipated to be concentrated on the electron-deficient nitropyridine ring. This separation of frontier orbitals is characteristic of a "push-pull" system, where electron density is transferred from the donor part to the acceptor part of the molecule.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated, such as the electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons.

Table 2: Illustrative Frontier Orbital Energies and Energy Gaps for a Related Compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -8.92 |

| ELUMO | -5.25 |

| Energy Gap (ΔE) | 3.67 |

Data from a DFT study on 2-aminopyridinium p-toluenesulphonate, a related organic crystal, to illustrate typical values.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs of atoms like oxygen and nitrogen.

Blue regions: Indicate positive electrostatic potential, corresponding to areas of electron deficiency. These sites are prone to nucleophilic attack, often found around hydrogen atoms bonded to electronegative atoms.

Green regions: Represent neutral or zero potential.

For this compound, the MEP surface would show the most negative potential (red) localized on the oxygen atoms of the nitro group, making them the primary sites for electrophilic interactions. The hydrogen atom of the amine group (N-H) would exhibit a region of positive potential (blue), indicating its acidic nature and ability to act as a hydrogen bond donor.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs, resembling the familiar Lewis structure concept. This method is used to investigate charge transfer, conjugative interactions, and intramolecular hydrogen bonding.

NBO analysis quantifies the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). The stabilization energy (E⁽²⁾) associated with these donor-acceptor interactions provides a measure of their significance. A higher E⁽²⁾ value indicates a stronger interaction.

In this compound, key interactions would include:

Delocalization from the lone pair of the amine nitrogen (n(N)) to the antibonding orbitals (π*) of the adjacent pyridine and phenyl rings.

Interactions involving the lone pairs of the nitro group oxygens and the bromine atom.

Hyperconjugative interactions between π orbitals of the aromatic rings and σ* orbitals of the C-H or C-N bonds.

Non-Linear Optical (NLO) Property Calculations for Potential Applications

Molecules with significant charge separation, such as those with electron-donating and electron-withdrawing groups connected by a π-conjugated system, often exhibit non-linear optical (NLO) properties. These materials can alter the properties of light passing through them and are of interest for applications in optoelectronics and photonics.

Computational methods, particularly DFT, can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). The magnitude of the first hyperpolarizability (β) is a key indicator of a molecule's second-order NLO response.

This compound possesses the structural features of an NLO chromophore:

Electron Donor: The 4-bromophenylamino group.

Electron Acceptor: The nitro group.

π-Conjugated Bridge: The pyridine ring system.

This "push-pull" architecture facilitates intramolecular charge transfer (ICT) upon excitation, which is a primary origin of NLO activity. Theoretical calculations of the β value for this molecule would provide a quantitative measure of its potential as an NLO material. Studies on similar D-π-A molecules have shown that DFT calculations can effectively predict NLO behavior.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(4-chlorophenyl)-3-nitropyridin-2-amine |

| N-(4-methylphenyl)-3-nitropyridin-2-amine |

| 3-amino-2-bromopyridine |

Theoretical Spectroscopic Predictions (NMR, UV-Vis, IR, Raman) for Validation and Interpretation

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic signatures of molecules. These theoretical spectra are invaluable for validating experimental findings and aiding in the interpretation of complex spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR spectra involve predicting the chemical shifts of magnetically active nuclei, such as ¹H and ¹³C. For this compound, the predicted chemical shifts can be compared with experimental data to confirm the molecular structure. In a related study on 2-amino-3-nitropyridine (B1266227), ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method with a solvent model, showing good correlation with experimental values. researchgate.net For this compound, the electron-withdrawing nature of the nitro group and the bromine atom, as well as the electronic effects of the pyridine and phenyl rings, would significantly influence the chemical shifts of the aromatic protons and carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: These are representative values based on computational studies of similar structures. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C-H (Pyridine Ring) | 8.0 - 9.0 | 110 - 155 |

| C-H (Phenyl Ring) | 7.0 - 7.8 | 120 - 140 |

| N-H (Amine) | 9.5 - 10.5 | - |

| C-Br (Phenyl Ring) | - | 115 - 125 |

| C-NO₂ (Pyridine Ring) | - | 145 - 155 |

| C-N (Pyridine Ring) | - | 150 - 160 |

| C-N (Phenyl Ring) | - | 140 - 150 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra of molecules. scielo.org.za The predicted wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths provide insights into the electronic transitions occurring within the molecule. For this compound, the UV-Vis spectrum is expected to be characterized by transitions involving the π-systems of the pyridine and phenyl rings, as well as charge-transfer transitions influenced by the electron-donating amino group and the electron-withdrawing nitro group. niscpr.res.in

Infrared (IR) and Raman Spectroscopy: Theoretical calculations of vibrational frequencies are instrumental in assigning the various vibrational modes observed in experimental IR and Raman spectra. researchgate.netcardiff.ac.uk For this compound, characteristic vibrational frequencies can be predicted for the N-H stretching of the secondary amine, the symmetric and asymmetric stretching of the nitro group, the C-Br stretching, and the various vibrations of the aromatic rings. A computational study on 2-amino-3-nitropyridine successfully simulated its infrared spectrum using DFT calculations. najah.edu

Interactive Data Table: Predicted Vibrational Frequencies Note: These are representative values based on computational studies of similar structures. Actual experimental values may vary.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H Stretch | 3300 - 3500 | Medium-Strong | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Asymmetric NO₂ Stretch | 1500 - 1560 | Strong | Medium |

| Symmetric NO₂ Stretch | 1335 - 1385 | Strong | Medium |

| C=C/C=N Ring Stretch | 1400 - 1600 | Medium-Strong | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium | Medium |

| C-Br Stretch | 500 - 650 | Medium | Strong |

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors derived from the electronic structure of a molecule provide a quantitative measure of its reactivity and stability. rsc.org These descriptors are crucial for understanding the chemical behavior of this compound.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl moiety, while the LUMO is likely to be concentrated on the electron-deficient nitropyridine ring.

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's reactivity.

Interactive Data Table: Quantum Chemical Descriptors Note: These are conceptual values based on the expected electronic nature of the compound.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -E(HOMO) | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E(LUMO) | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measure of electrophilic character. |

These descriptors suggest that this compound possesses both electron-donating and electron-accepting capabilities, making it susceptible to both electrophilic and nucleophilic attack at different sites. The distribution of electrostatic potential on the molecular surface can further identify the specific regions prone to such attacks.

Structure Reactivity Relationship Studies in N 4 Bromophenyl 3 Nitropyridin 2 Amine Analogues

Quantitative Structure-Reactivity Relationships (QSRR) and Theoretical Models

Development of Theoretical Models for Predicting Reaction Outcomes and Rates

The prediction of reaction outcomes and rates for the synthesis of N-(4-bromophenyl)-3-nitropyridin-2-amine and its analogues is a complex task that relies on the development of sophisticated theoretical models. These models, rooted in computational chemistry, aim to provide a quantitative understanding of the underlying factors that govern the reactivity of the precursor molecules. While specific theoretical models exclusively for this compound are not extensively documented in publicly available literature, the principles can be derived from studies on analogous systems, such as N-aryl-3-nitropyridin-2-amines and related heterocyclic compounds.

At the core of these predictive models is the application of quantum chemical methods, such as Density Functional Theory (DFT), to elucidate the electronic structure of the reactants, transition states, and products. These calculations can provide crucial insights into the reaction mechanism, which for the synthesis of this compound, is typically a nucleophilic aromatic substitution (SNAr).

Key parameters derived from these computational models that help in predicting reaction outcomes and rates include:

Activation Energy Barriers (ΔG‡): The energy difference between the reactants and the transition state. A lower activation energy barrier corresponds to a faster reaction rate. Theoretical models can calculate these barriers for different reaction pathways, helping to predict the major product and the reaction kinetics.

Charge Distribution and Electrostatic Potential Maps: These visualize the electron-rich and electron-deficient regions of a molecule. In the context of the synthesis of this compound, the electrophilic nature of the carbon atom attached to the leaving group on the 3-nitropyridine (B142982) ring and the nucleophilic character of the amine group on 4-bromoaniline (B143363) are critical. The nitro group (-NO2) plays a crucial role as a strong electron-withdrawing group, activating the pyridine (B92270) ring towards nucleophilic attack.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution are key indicators of reactivity. For a successful SNAr reaction, a favorable interaction between the HOMO of the nucleophile (4-bromoaniline) and the LUMO of the electrophile (a 2-substituted-3-nitropyridine) is required. The energy gap between the HOMO and LUMO can be correlated with the reactivity.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models represent another layer of theoretical prediction. While often used in drug discovery, these statistical models can also be applied to predict reaction rates and yields. For a series of N-aryl-3-nitropyridin-2-amine analogues, a QSAR/QSPR model would correlate various molecular descriptors (e.g., electronic, steric, and lipophilic parameters) with the observed reaction rates or yields.

The development of such a model would involve:

Synthesizing a series of analogues with varying substituents on the phenyl ring.

Experimentally determining the reaction rates or yields under standardized conditions.

Calculating a wide range of molecular descriptors for each analogue.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive equation.

While a specific, universally applicable predictive model for the synthesis of any this compound analogue is yet to be established, the foundational theoretical principles are well-understood. The application of DFT and the development of targeted QSAR/QSPR models for this class of compounds hold the key to accurately predicting reaction outcomes and rates, thereby accelerating the discovery and optimization of synthetic routes.

Correlating Structural Features with Synthetic Efficiency and Selectivity

The synthetic efficiency and selectivity in the preparation of this compound and its analogues are intricately linked to the structural features of the reacting species. The primary reaction for synthesizing these compounds is the nucleophilic aromatic substitution (SNAr) between a 2-substituted-3-nitropyridine and an aniline (B41778) derivative. The efficiency and selectivity of this reaction are governed by electronic and steric effects of the substituents on both the pyridine and the aniline rings.

Electronic Effects:

The electronic nature of the substituents on both the electrophilic pyridine ring and the nucleophilic aniline ring plays a paramount role in determining the reaction rate and yield.

On the Pyridine Ring: The presence of the strongly electron-withdrawing nitro group (-NO2) at the 3-position is crucial for activating the pyridine ring towards nucleophilic attack. This activation is most pronounced at the positions ortho and para to the nitro group (positions 2 and 4). For the synthesis of this compound, the nucleophilic attack occurs at the 2-position, which is ortho to the activating nitro group. The nature of the leaving group at the 2-position also significantly impacts the reaction rate. Good leaving groups, such as halides (Cl, F), lead to higher synthetic efficiency.

On the Aniline Ring: The nucleophilicity of the aniline derivative is modulated by the substituents on the phenyl ring. Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, thereby enhancing its nucleophilicity and increasing the reaction rate. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity of the amine and slow down the reaction. In the case of this compound, the bromine atom at the para-position is a weakly deactivating group due to its inductive electron-withdrawing effect, which is partially offset by its resonance electron-donating effect.

A Hammett plot can be used to quantitatively correlate the electronic effects of substituents on the aniline ring with the reaction rate. By plotting the logarithm of the reaction rate constant (log k) against the Hammett substituent constant (σ), a linear relationship is often observed. The slope of this line, the reaction constant (ρ), provides insight into the sensitivity of the reaction to electronic effects. A negative ρ value would indicate that electron-donating groups accelerate the reaction, which is expected for a nucleophilic attack by the aniline.

Steric Effects:

Steric hindrance can significantly influence the synthetic efficiency and, in some cases, the selectivity of the reaction.

On the Pyridine Ring: Bulky substituents adjacent to the reaction center (the 2-position) can hinder the approach of the nucleophile, leading to lower reaction rates and yields.

On the Aniline Ring: Similarly, bulky substituents on the aniline ring, particularly at the ortho-positions, can sterically impede the approach of the nitrogen atom to the electrophilic carbon on the pyridine ring. This steric hindrance can lead to a significant decrease in the reaction rate.

The interplay of electronic and steric effects is crucial. For instance, a bulky but strongly electron-donating group on the aniline might lead to a complex outcome where the electronic enhancement of nucleophilicity is counteracted by steric hindrance.

Structural Data from Analogous Compounds:

Crystallographic studies of compounds analogous to this compound, such as N-(4-chlorophenyl)-3-nitropyridin-2-amine and N-(4-methylphenyl)-3-nitropyridin-2-amine, provide valuable insights into the molecular geometry. In N-(4-chlorophenyl)-3-nitropyridin-2-amine, the molecule is nearly planar, with a dihedral angle of 9.89 (8)° between the pyridine and benzene (B151609) rings, stabilized by intramolecular hydrogen bonding. nih.gov For N-(4-methylphenyl)-3-nitropyridin-2-amine, two independent molecules in the asymmetric unit exhibit different conformations, with dihedral angles of 17.42 (16)° and 34.64 (16)° between the rings. researchgate.net These structural data highlight the conformational flexibility of the N-aryl bond, which can be influenced by substituents and crystal packing forces. This flexibility can also have implications for the transition state geometry and, consequently, the reaction kinetics.

The table below summarizes the expected qualitative effects of different substituents on the phenyl ring of the aniline nucleophile on the synthetic efficiency of N-aryl-3-nitropyridin-2-amines.

| Substituent (at para-position) | Electronic Effect | Expected Impact on Reaction Rate |

| -OCH3 | Strong Electron-Donating | Increase |

| -CH3 | Weak Electron-Donating | Slight Increase |

| -H | Neutral | Reference |

| -Br | Weak Electron-Withdrawing (Inductive) / Donating (Resonance) | Slight Decrease |

| -Cl | Weak Electron-Withdrawing (Inductive) / Donating (Resonance) | Slight Decrease |

| -CN | Strong Electron-Withdrawing | Decrease |

| -NO2 | Strong Electron-Withdrawing | Significant Decrease |

Derivatization and Functionalization Strategies of N 4 Bromophenyl 3 Nitropyridin 2 Amine

Transformations Involving the Amino Group of N-(4-bromophenyl)-3-nitropyridin-2-amine

The secondary amine linking the pyridine (B92270) and phenyl rings is a versatile functional group that can undergo various transformations, including alkylation, acylation, and cyclization reactions.

The hydrogen atom on the secondary amine of this compound can be substituted with alkyl or acyl groups through standard synthetic protocols.

N-Alkylation: The introduction of an alkyl group onto the secondary amine typically involves deprotonation with a suitable base to form a more nucleophilic amide anion, followed by reaction with an alkyl halide. Direct alkylation can be challenging due to the potential for over-alkylation and the fact that the product tertiary amine is often more nucleophilic than the starting secondary amine. However, controlled conditions can favor mono-alkylation. For instance, in a closely related analogue, 6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine was successfully N-methylated to yield the corresponding tertiary amine, demonstrating the feasibility of this transformation on the core structure. jsynthchem.com

N-Acylation: This reaction introduces an acyl group, forming an amide. It is typically achieved by treating the parent amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base or a catalytic amount of acid. For example, the acetylation of a similar compound, 6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine, was accomplished using acetic anhydride with a catalytic quantity of sulfuric acid. jsynthchem.com N-acylation is a common strategy in organic synthesis and can be used to install a variety of functional groups or to act as a protecting group. researchgate.net

| Reaction Type | Substrate Analogue | Reagent(s) | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| N-Methylation | 6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine | Methylating agent (e.g., CH₃I), Base | Standard alkylation conditions | Tertiary amine derivative | jsynthchem.com |

| N-Acetylation | 6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine | Acetic anhydride, H₂SO₄ (cat.) | Standard acylation conditions | N-acetylated amide derivative | jsynthchem.com |

A pivotal transformation of this compound involves a two-step, one-pot process to form fused heterocyclic systems. The key to this strategy is the reduction of the nitro group at the 3-position to an amine, generating a transient pyridine-2,3-diamine intermediate. This diamine is highly reactive and can undergo immediate cyclocondensation with a suitable one-carbon electrophile to form an imidazole (B134444) ring fused to the pyridine core, yielding an imidazo[4,5-b]pyridine derivative. nih.govwikipedia.org

The process typically involves:

Reduction of the Nitro Group: The nitro group is reduced to a primary amine. Common reducing agents for this step include catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reductants like tin(II) chloride (SnCl₂) in an acidic medium.

Cyclization: The resulting, often unstable, diamine is immediately treated with a cyclizing agent. The choice of agent determines the substituent at the 2-position of the newly formed imidazole ring. For example, reaction with formic acid yields the parent imidazo[4,5-b]pyridine, while reaction with aldehydes or ketones leads to 2-substituted derivatives.

This reductive cyclization is a powerful method for constructing the imidazo[4,5-b]pyridine scaffold, which is a core structure in many biologically active compounds. nih.gov

Reactions at the Bromine Moiety of this compound

The bromine atom on the 4-position of the phenyl ring serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions or by conversion to an organometallic species.

The C(sp²)-Br bond is highly amenable to oxidative addition by palladium(0) catalysts, initiating several powerful cross-coupling catalytic cycles. While specific examples utilizing this compound as the substrate are not extensively documented, the reactivity of the 4-bromophenyl group is well-established, making these reactions highly plausible.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) using a palladium catalyst and a base. This method is widely used to form biaryl linkages. The reaction of the 4-bromophenyl moiety with various aryl or heteroaryl boronic acids would proceed under standard Suzuki conditions (e.g., Pd(PPh₃)₄, K₂CO₃, in a solvent like dioxane/water). The reactivity of (4-bromophenyl) groups in Suzuki couplings is well-documented. mdpi.com

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.org This would allow for the introduction of vinyl groups at the 4-position of the phenyl ring.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This is a premier method for synthesizing arylalkynes.

Negishi Coupling: The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org It is known for its high functional group tolerance and broad scope.

| Reaction Name | Coupling Partner | Typical Catalyst | Typical Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/ligand | K₂CO₃, Cs₂CO₃, K₃PO₄ | Biaryl derivative |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | Et₃N, K₂CO₃ | Stilbene derivative |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | Arylalkyne derivative |

| Negishi | Ar'-ZnCl | Pd(PPh₃)₄ | (None required) | Biaryl derivative |

An alternative strategy to functionalize the C-Br bond is through a halogen-metal exchange reaction. This typically involves treating the aryl bromide with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium), at low temperatures (e.g., -78 °C). wikipedia.org The reaction rapidly exchanges the bromine atom for a lithium atom, generating a highly nucleophilic aryllithium species.

This potent nucleophile can then be "quenched" by adding a wide variety of electrophiles, leading to the formation of new C-C, C-H, C-Si, or C-S bonds. For example, quenching with:

Carbon dioxide (CO₂) followed by acidic workup yields a carboxylic acid.

An aldehyde or ketone yields a secondary or tertiary alcohol, respectively.

Dimethylformamide (DMF) yields an aldehyde.

A critical consideration for this reaction on this compound is the presence of the acidic N-H proton. This proton would be readily deprotonated by the alkyllithium reagent. Therefore, at least two equivalents of the alkyllithium reagent would be required: one to deprotonate the amine and a second to perform the halogen-metal exchange. mdpi.com

Chemical Modifications of the Nitro Group on the Pyridine Ring

The nitro group on the pyridine ring is a strong electron-withdrawing group that significantly influences the molecule's reactivity. Its primary chemical modification is reduction to a primary amino group, which dramatically alters the electronic properties of the pyridine ring and serves as a key step in the synthesis of other derivatives.

The reduction of an aromatic nitro group is a fundamental and reliable transformation in organic synthesis. wikipedia.org A variety of reagents and conditions can be employed to achieve this conversion with high efficiency. organic-chemistry.org

Common methods for the reduction of the nitro group include:

Catalytic Hydrogenation: This is a clean and efficient method involving hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel.

Metal-Acid Systems: Classic methods involve the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). wikipedia.org

Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) can be used as a source of hydrogen in the presence of a catalyst (e.g., Pd/C).

Other Reducing Agents: A variety of other reagents, such as sodium dithionite (B78146) (Na₂S₂O₄) or sodium borohydride (B1222165) in the presence of a transition metal catalyst, can also effect the reduction. orientjchem.org

The product of this reduction, N¹-(4-bromophenyl)pyridine-2,3-diamine, is the crucial intermediate for the cyclocondensation reactions described in section 7.1.2. The successful reduction of the nitro group without cleavage of the C-Br bond is a key feature of this process, highlighting the chemoselectivity that can be achieved. sci-hub.se

Reduction of the Nitro Group to Amino or other Functionalities

The reduction of the nitro group on the pyridine ring is a fundamental strategy to introduce new functionalities and significantly alter the electronic properties of the molecule. The resulting amino group serves as a versatile precursor for a wide range of further chemical modifications. The conversion of aromatic nitro compounds to their corresponding amines is a well-established transformation in organic synthesis. sci-hub.sejsynthchem.com

A variety of reducing agents can be employed for this purpose, with the choice of reagent depending on the desired outcome and the presence of other functional groups. wikipedia.org Common methods include catalytic hydrogenation and chemical reduction using metals in acidic media or other specific reagents. sci-hub.sewikipedia.org

Catalytic Hydrogenation: This is one of the most common and efficient methods for nitro group reduction. sci-hub.se

H₂/Pd-C: Hydrogen gas with palladium on carbon is a highly effective system for the reduction of nitroarenes to anilines.

H₂/PtO₂ (Adams' catalyst): Platinum(IV) oxide is another powerful catalyst for this transformation. wikipedia.org

Transfer Hydrogenation: Reagents like ammonium formate or hydrazine hydrate (B1144303) in the presence of a catalyst (e.g., Raney nickel, Pd-C) can also be used as the hydrogen source.

Chemical Reduction:

Metals in Acid: A classic method involves the use of metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid (HCl). wikipedia.org For instance, tin(II) chloride (SnCl₂) in concentrated HCl is a common laboratory-scale reagent for this purpose.

Sodium Hydrosulfite (Na₂S₂O₄): This reagent offers a milder alternative for the reduction of nitro groups.

Sodium Borohydride/Transition Metal Salts: While sodium borohydride (NaBH₄) alone does not typically reduce nitro groups, its reactivity can be enhanced by the addition of transition metal salts like nickel(II) acetate (B1210297) or nickel(II) chloride, allowing for the reduction to proceed under mild conditions. jsynthchem.comorientjchem.org

Beyond reduction to an amine, the nitro group can also be converted into other functionalities through partial reduction. For example, controlled reduction using specific reagents can yield hydroxylamines or oximes. wikipedia.org

| Reagent/System | Resulting Functional Group | General Conditions |

|---|---|---|

| H₂, Pd/C or PtO₂ | Amino (-NH₂) | Pressurized H₂ gas, various solvents (e.g., Ethanol, Ethyl Acetate) |

| Fe/HCl or SnCl₂/HCl | Amino (-NH₂) | Acidic aqueous solution, often heated |

| NaBH₄ / Ni(OAc)₂·4H₂O | Amino (-NH₂) | Wet acetonitrile, room temperature |

| Zinc dust / NH₄Cl | Hydroxylamino (-NHOH) | Aqueous ammonium chloride solution |

| SnCl₂ or CrCl₂ | Oxime (=NOH) (from aliphatic nitro) | Metal salts, typically in aqueous or alcoholic media |

Selective Transformations of the Nitro Group in the Presence of Other Functional Groups

A key consideration in the derivatization of this compound is the chemoselectivity of the reduction. The molecule contains a carbon-bromine bond, which can be susceptible to cleavage under certain reductive conditions (hydrogenolysis).

The development of highly chemoselective reduction methods is crucial. sci-hub.se For instance, catalytic hydrogenation with palladium catalysts can sometimes lead to dehalogenation. In such cases, alternative catalysts like platinum-based ones or specific reaction conditions may be necessary to preserve the bromo-substituent. sci-hub.se A commercially available sulfided platinum catalyst has been shown to be effective for the chemoselective reduction of nitro groups in the presence of activated heteroaryl halides. sci-hub.se

Metal-based reductions, such as with iron in acetic acid or tin(II) chloride, are often preferred for substrates containing sensitive halogen substituents as they are less likely to cause dehalogenation. wikipedia.org Similarly, systems like NaBH₄ combined with transition metal complexes have demonstrated good functional group tolerance. jsynthchem.com The challenge lies in selecting a method that efficiently reduces the nitro group while leaving the C-Br bond and the pyridine ring intact.

Peripheral Functionalization of the Pyridine Ring of this compound

Beyond modifying the nitro group, the pyridine ring itself presents opportunities for functionalization through the activation of its carbon-hydrogen (C-H) bonds.

Directed Ortho-Metalation Strategies (if applicable)

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orguwindsor.ca

In this compound, the secondary amine (-NH-) group is a potent DMG. The typical procedure involves deprotonation of the amine with a strong base like n-butyllithium (n-BuLi) to form a lithium amide. This amide can then direct a second deprotonation event at an ortho position.

However, the application of standard DoM to this specific molecule faces significant challenges:

Acidic N-H Proton: The amine proton is the most acidic site and will be readily deprotonated by the organolithium base. While the resulting lithium amide is the intended directing group, its formation consumes one equivalent of the base.

Incompatibility of the Nitro Group: Nitro groups are highly electrophilic and generally incompatible with strong nucleophilic bases like organolithiums, which can lead to side reactions.

Reactivity of the Pyridine Ring: Electron-deficient pyridine rings can undergo nucleophilic addition by organolithium reagents, competing with the desired deprotonation. harvard.edu

Due to these limitations, conventional DoM with alkyllithium bases is likely not a viable strategy for this molecule. Alternative metalation techniques using hindered, non-nucleophilic bases such as lithium tetramethylpiperidide (LiTMP) or specialized magnesium- or zinc-based reagents might offer a pathway, but the reactivity of the nitro group remains a primary obstacle. uwindsor.caharvard.edu

C-H Activation Methodologies (if applicable)

Transition metal-catalyzed C-H activation has emerged as a more versatile and functional group-tolerant alternative to traditional ortho-metalation. nih.gov This approach often utilizes a directing group to guide a metal catalyst (commonly palladium, rhodium, or ruthenium) to a specific C-H bond for functionalization.

For this compound, the secondary amine or the pyridine nitrogen itself could serve as directing groups.

Amine-Directed C-H Activation: The secondary amine could direct a palladium catalyst to the ortho C-H bond of the bromophenyl ring or, potentially, to the C-3 position of the pyridine ring (though this is already substituted). More likely, it could direct functionalization at the C-4 position of the pyridine ring if a suitable template is used. nih.gov

Pyridine-Directed C-H Activation: The inherent coordinating ability of the pyridine nitrogen can direct functionalization at the C-6 position.

These methods are generally more tolerant of functional groups like nitro and halide groups compared to organolithium-based methods. A variety of transformations, including arylation, alkenylation, and acylation, can be achieved through these pathways. The site selectivity (phenyl ring vs. pyridine ring, and specific positions on each) would depend heavily on the choice of catalyst, ligand, and reaction conditions.

| Potential Directing Group | Catalyst System (Example) | Potential Site of Functionalization | Type of Transformation |

|---|---|---|---|

| Secondary Amine (-NH-) | Pd(OAc)₂ | Ortho C-H of the bromophenyl ring | Arylation, Acetoxylation |

| Pyridine Nitrogen | [Ru(p-cymene)Cl₂]₂ | C-6 of the pyridine ring | Alkenylation, Arylation |

| Pyridine Nitrogen | [RhCp*Cl₂]₂ | C-6 of the pyridine ring | Annulation, Alkylation |

Emerging Research Frontiers and Future Directions for N 4 Bromophenyl 3 Nitropyridin 2 Amine

Development of Novel and Sustainable Synthetic Methodologies

Traditional batch synthesis methods for complex molecules like nitropyridines often face challenges related to safety, scalability, and environmental impact. researchgate.net Modern synthetic methodologies are increasingly focused on addressing these limitations through innovative process engineering and novel catalytic systems.

Flow chemistry, or continuous flow processing, represents a paradigm shift from traditional batch production. d-nb.info In a flow system, reagents are continuously pumped through a network of tubes or microreactors where they mix and react. mdpi.com This methodology offers significant advantages for the synthesis of N-(4-bromophenyl)-3-nitropyridin-2-amine, particularly for nitration reactions, which can be highly exothermic and potentially hazardous on a large scale. researchgate.net

The precise control over reaction parameters such as temperature, pressure, and residence time in a continuous flow setup allows for enhanced safety and improved reaction selectivity. nih.gov By minimizing the volume of reactive intermediates at any given moment, the risks associated with potentially explosive nitration products are significantly reduced. researchgate.net This technology enables a safer and more efficient scale-up process, paving the way for consistent and high-throughput manufacturing. mdpi.com

Table 1: Comparison of Batch Processing vs. Continuous Flow Synthesis

| Parameter | Batch Processing | Continuous Flow Synthesis |

|---|---|---|

| Scalability | Complex and often requires re-optimization | Simpler, achieved by extending operational time |

| Safety | Higher risk due to large volumes of hazardous materials | Inherently safer with small reaction volumes and superior heat transfer |

| Heat & Mass Transfer | Often inefficient, leading to hotspots and side products | Highly efficient due to high surface-area-to-volume ratio |

| Process Control | Limited control over reaction parameters | Precise control over temperature, pressure, and residence time |

| Reproducibility | Can vary between batches | High consistency and reproducibility |

| Throughput | Limited by reactor size | Potentially high, enabling kilogram-scale production per day researchgate.net |

The synthesis of nitropyridine derivatives can be challenging using traditional methods, which often require harsh conditions and yield mixtures of isomers. researchgate.netresearchgate.net Photocatalysis and electrocatalysis are emerging as powerful, sustainable alternatives that proceed under mild conditions, often at room temperature. nih.govrsc.org

Photocatalysis utilizes light to excite a catalyst, which can then facilitate chemical transformations like the functionalization of pyridine (B92270) rings. nih.gov For instance, photoredox catalysis can generate reactive radical intermediates from pyridine N-oxides, enabling the introduction of various functional groups onto the pyridine scaffold with high selectivity. nih.gov This approach avoids the harsh reagents typically used in electrophilic aromatic substitution.

Electrocatalysis uses electrical energy to drive chemical reactions, offering another green and controllable synthetic route. unl.pt The electrocatalytic synthesis of compounds involving C-N coupling is a rapidly advancing field. By applying an electric potential, specific chemical bonds can be formed with high efficiency and selectivity, minimizing waste and avoiding the need for chemical oxidants or reductants. unl.pt The synergistic combination of photocatalysis and electrocatalysis (photoelectrosynthesis) is also being explored to unlock novel reaction pathways under exceptionally mild conditions. rsc.org These methods hold significant promise for the efficient and regioselective synthesis of the 3-nitropyridine (B142982) core of the target molecule.

Advanced Computational Approaches in Predicting Reactivity and Interactions

Computational chemistry is revolutionizing how organic synthesis is planned and executed. By modeling molecular behavior, researchers can predict reaction outcomes and molecular interactions, thereby reducing the need for extensive trial-and-error experimentation. bldpharm.com

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of chemical synthesis. researchgate.netresearchgate.net These technologies can analyze vast datasets of chemical reactions to identify patterns and predict the outcomes of new transformations with remarkable accuracy. scispace.comnih.gov

For the synthesis of this compound, AI tools can:

Predict Reaction Outcomes: ML models can predict the yield of a specific reaction under various conditions (e.g., catalyst, solvent, temperature), accelerating the optimization process. nih.gov

Design Synthetic Routes: AI algorithms can propose novel and efficient synthetic pathways from commercially available starting materials, potentially identifying more cost-effective or sustainable routes. mdpi.com

Accelerate Catalyst Discovery: These tools can help in the discovery and design of new catalysts with enhanced activity and selectivity for specific transformations, such as the challenging C-N coupling steps. researchgate.net

The integration of AI promises to streamline the synthetic process, making it faster, more cost-effective, and more innovative. researchgate.net

Table 2: Application of a Hypothetical AI Model in Synthesis Optimization

| Model Inputs | Model Outputs | Potential Impact on Synthesis |

|---|---|---|

| Reactants (e.g., 2-amino-3-nitropyridine (B1266227), 1,4-dibromobenzene), Catalyst, Solvent, Temperature | Predicted Yield (%), Confidence Score | Rapid identification of optimal reaction conditions |

| Target Molecule (this compound) | Proposed Retrosynthetic Pathways, Feasibility Score | Discovery of novel, more efficient synthesis strategies |

| Desired Transformation (e.g., C-N cross-coupling) | Ranked List of Suitable Catalysts and Ligands | Reduces experimental screening time for catalyst selection |

While AI excels at predicting outcomes based on existing data, molecular dynamics (MD) simulations provide a physics-based approach to understanding reaction mechanisms at the atomic level. researchgate.net MD simulations model the movements of atoms and molecules over time, offering deep insights into the transient events of a chemical reaction. uregina.caulisboa.pt

For complex reactions involved in synthesizing this compound, MD simulations can be used to:

Elucidate Reaction Mechanisms: By simulating the reaction pathway, researchers can identify transition states, reaction intermediates, and the specific roles of solvent molecules. researchgate.neturegina.ca

Understand Solvent Effects: The choice of solvent can dramatically influence reaction rates and selectivity. MD simulations can reveal how solvent molecules interact with reactants and intermediates to facilitate or hinder the reaction. ulisboa.pt

Model Catalytic Cycles: For catalyzed reactions, simulations can model the entire catalytic cycle, providing a detailed picture of how the catalyst interacts with the substrates to lower the activation energy. mdpi.com

These detailed mechanistic insights are invaluable for rationally optimizing reaction conditions and designing more effective catalysts. nih.gov

Rational Design of this compound Analogues for Specific Molecular Recognition and Interaction Mechanisms